ethyl 3,6,7,8-tetramethyl-4-(2-methylpropyl)-6H-pyrrolo[3,2-f]indolizine-2-carboxylate
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Overview
Description
Ethyl 4-isobutyl-3,6,7,8-tetramethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate: is a complex organic compound with the molecular formula C21H28N2O2
Preparation Methods
The synthesis of ethyl 4-isobutyl-3,6,7,8-tetramethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This step is catalyzed by Cs2CO3/DMSO, leading to the formation of the desired pyrroloindolizine structure.
Chemical Reactions Analysis
Ethyl 4-isobutyl-3,6,7,8-tetramethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Scientific Research Applications
Ethyl 4-isobutyl-3,6,7,8-tetramethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-isobutyl-3,6,7,8-tetramethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
Ethyl 4-isobutyl-3,6,7,8-tetramethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate can be compared with other pyrroloindolizine derivatives, such as:
Ethyl 4-isocyanatobenzoate: Used in the preparation of cellulose carbamate and ester derivatives.
Ethyl 4-(3-(4-oxo-6-tridecyl-1,4-dihydropyrimidin-2-yl)ureido)benzoate: Utilized in the synthesis of complex organic molecules.
The uniqueness of ethyl 4-isobutyl-3,6,7,8-tetramethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
Molecular Formula |
C21H28N2O2 |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
ethyl 3,6,7,8-tetramethyl-4-(2-methylpropyl)-6H-pyrrolo[3,2-f]indolizine-2-carboxylate |
InChI |
InChI=1S/C21H28N2O2/c1-8-25-21(24)20-14(6)19-16(22-20)10-17-13(5)12(4)15(7)23(17)18(19)9-11(2)3/h10-11,15H,8-9H2,1-7H3 |
InChI Key |
RHNSCIPUELSBMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N3C(C(=C(C3=CC2=N1)C)C)C)CC(C)C)C |
Origin of Product |
United States |
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